2-アミノ-5-クロロ-4-ニトロ安息香酸

概要

説明

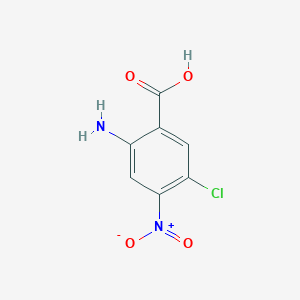

2-Amino-5-chloro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and nitro functional groups

科学的研究の応用

2-Amino-5-chloro-4-nitrobenzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

It is known as a related compound of the anti-inflammatory agent mesalazine . Mesalazine targets inflammatory processes in the body, particularly those associated with inflammatory bowel disease .

Mode of Action

The nitro group in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This could potentially influence its interaction with its targets.

Biochemical Pathways

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially impact the compound’s bioavailability.

Result of Action

It is known that nitro compounds can be identified by strong infrared bands, which could potentially indicate their presence and action in a biological system .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-4-nitrobenzoic acid typically involves the nitration of 2-Amino-5-chlorobenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

2-Amino-5-chlorobenzoic acid+HNO3+H2SO4→2-Amino-5-chloro-4-nitrobenzoic acid+H2O

Industrial Production Methods

In industrial settings, the production of 2-Amino-5-chloro-4-nitrobenzoic acid may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions

2-Amino-5-chloro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate (KMnO4), often in an acidic medium.

Major Products Formed

Reduction: 2-Amino-5-chloro-4-aminobenzoic acid.

Substitution: 2-Amino-5-substituted-4-nitrobenzoic acid derivatives.

Oxidation: 2-Amino-5-chloro-4-nitrobenzoic acid derivatives with modified functional groups.

類似化合物との比較

Similar Compounds

2-Amino-5-nitrobenzoic acid: Lacks the chloro substituent, which may affect its reactivity and biological activity.

2-Chloro-4-nitrobenzoic acid: Lacks the amino group, which influences its chemical behavior and applications.

2-Amino-4-nitrobenzoic acid: Lacks the chloro substituent, resulting in different chemical and biological properties.

Uniqueness

2-Amino-5-chloro-4-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, chloro, and nitro) on the benzoic acid ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

生物活性

2-Amino-5-chloro-4-nitrobenzoic acid (ACN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article provides a comprehensive review of the biological activity associated with ACN, supported by relevant data tables and findings from various studies.

Structural Overview

ACN is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 175.58 g/mol

The compound features an amino group, a chloro substituent, and a nitro group attached to a benzoic acid backbone, which contributes to its reactivity and biological effects.

Antimicrobial Activity

ACN has demonstrated broad-spectrum antimicrobial activity against various pathogens. Research indicates that modifications to the benzene ring can enhance its activity against specific bacteria such as Helicobacter pylori and Clostridium difficile. A study synthesized a library of ACN analogues, revealing that certain modifications resulted in increased potency against these microorganisms .

Table 1: Antimicrobial Activity of ACN and Its Analogues

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-Amino-5-chloro-4-nitrobenzoic acid | 32 | H. pylori |

| 4-Chloro analogue | 16 | C. difficile |

| 5-Nitro analogue | 8 | C. jejuni |

Antitumor Activity

The compound has been investigated for its potential anticancer properties. Metal complexes formed with ACN have shown promising results in inducing cell proliferation in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). These findings suggest that ACN could serve as a scaffold for developing new anticancer agents .

Case Study: Antitumor Activity of ACN Complexes

A study evaluated the antitumor effects of metal complexes derived from ACN. Results indicated that these complexes significantly inhibited tumor growth in xenograft models, demonstrating the potential of ACN as a lead compound in cancer therapy .

Toxicological Profile

The safety profile of ACN is crucial for its application in pharmaceuticals. Toxicological studies reveal that:

- Acute Toxicity : The oral LD50 for ACN is greater than 2000 mg/kg in rats, indicating low acute toxicity.

- Skin Sensitization : In local lymph node assays, ACN was classified as a moderate skin sensitizer with an effective concentration (EC3) of approximately 6.85% when using DMSO as a solvent .

- Genotoxicity : Ames tests indicate that ACN does not induce mutations in various strains of Salmonella typhimurium, suggesting it may be non-mutagenic under certain conditions .

Table 2: Summary of Toxicological Data

| Parameter | Result |

|---|---|

| Oral LD50 | >2000 mg/kg |

| Skin Sensitization (EC3) | 6.85% (DMSO) |

| Mutagenicity | Negative (Ames test) |

The biological activity of ACN is hypothesized to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Reactive Metabolites : The formation of reactive metabolites may contribute to both the therapeutic effects and potential toxicity associated with nitroaromatic compounds .

特性

IUPAC Name |

2-amino-5-chloro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWYNMNDNSUAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614372 | |

| Record name | 2-Amino-5-chloro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34649-02-0 | |

| Record name | 2-Amino-5-chloro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。